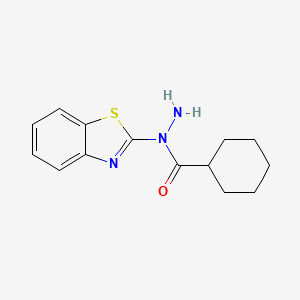![molecular formula C26H20N2O7 B14947041 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and benzoic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the propenoyl intermediate: This involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine to form the amide intermediate.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products include halogenated or nitrated derivatives.
科学的研究の応用
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and benzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxy and benzoic acid functional groups but lacks the cyano and propenoyl groups.
3-Cyanobenzoic acid: Contains the cyano and benzoic acid groups but lacks the methoxy and propenoyl groups.
4-Methoxybenzoyl chloride: Contains the methoxy and benzoyl groups but lacks the cyano and propenoyl groups.
Uniqueness
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C26H20N2O7 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
3-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H20N2O7/c1-33-21-9-7-17(8-10-21)26(32)35-23-13-16(6-11-22(23)34-2)12-19(15-27)24(29)28-20-5-3-4-18(14-20)25(30)31/h3-14H,1-2H3,(H,28,29)(H,30,31)/b19-12+ |
InChIキー |
GIADFGAISOZQMP-XDHOZWIPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)

![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![4-iodo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14947035.png)

![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
